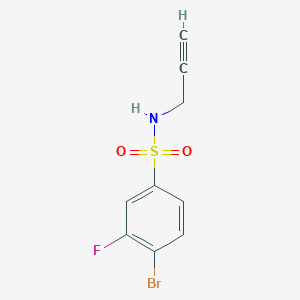

4-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzene-1-sulfonamide

Description

4-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzene-1-sulfonamide is a synthetic sulfonamide derivative characterized by a bromo and fluoro substituent at the 4- and 3-positions of the benzene ring, respectively, and a propargyl (prop-2-yn-1-yl) group attached to the sulfonamide nitrogen. The propargyl moiety may enhance metabolic stability or enable further functionalization via click chemistry, distinguishing it from other sulfonamide derivatives.

Propriétés

IUPAC Name |

4-bromo-3-fluoro-N-prop-2-ynylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFNO2S/c1-2-5-12-15(13,14)7-3-4-8(10)9(11)6-7/h1,3-4,6,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSUUFTAUXMKFNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNS(=O)(=O)C1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Fluorination: The substitution of a hydrogen atom with a fluorine atom.

Sulfonamide Formation:

Alkynylation: The addition of the prop-2-yn-1-yl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: Where the bromine or fluorine atoms can be replaced by other substituents.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

Coupling Reactions: The prop-2-yn-1-yl group can participate in coupling reactions to form larger molecular structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate can be employed.

Coupling: Palladium catalysts are often used in coupling reactions involving the alkynyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic frameworks.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of 4-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzene-1-sulfonamide is its potential as an antimicrobial agent. Compounds with sulfonamide groups have historically been used to treat bacterial infections. Research indicates that derivatives of sulfonamides exhibit significant activity against various pathogens, including fungi and bacteria. For instance, studies have shown that certain sulfonamide derivatives can inhibit the growth of Candida species, suggesting potential use in antifungal therapies .

Enzyme Inhibition

This compound may also serve as a scaffold for developing enzyme inhibitors. The presence of the bromine and fluorine substituents can enhance binding affinity and selectivity towards specific biological targets. For example, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. The modification of this compound could lead to new antibiotics with improved efficacy against resistant strains .

Materials Science

Polymer Chemistry

In materials science, 4-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzene-1-sulfonamide can be utilized in the synthesis of functional polymers. The alkyne group (prop-2-yn-1-yl) allows for click chemistry reactions, particularly with azides, leading to the formation of diverse polymeric materials. These polymers can exhibit unique properties such as enhanced thermal stability and mechanical strength, making them suitable for applications in coatings and composites .

Fluorescent Materials

The incorporation of bromine and fluorine into polymer matrices can impart interesting optical properties. Research has demonstrated that such halogenated compounds can be used to create fluorescent materials, which are valuable in sensors and imaging applications. The ability to tune the electronic properties through substitution can lead to materials with specific emission characteristics .

Synthetic Intermediate

Building Block in Organic Synthesis

4-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzene-1-sulfonamide serves as a versatile building block in organic synthesis. Its functional groups allow for various transformations, including nucleophilic substitutions and cross-coupling reactions. This versatility makes it an attractive candidate for synthesizing more complex molecules, including pharmaceuticals and agrochemicals .

Case Studies

Mécanisme D'action

The mechanism of action of 4-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The bromine and fluorine atoms can also influence the compound’s reactivity and binding affinity.

Comparaison Avec Des Composés Similaires

Substituent Variations in Sulfonamide Derivatives

Key structural analogs differ in substituents on the benzene ring and the N-linked group. For example:

Key Observations :

- Electron-Withdrawing Groups : Bromo and fluoro substituents (target compound) may enhance electrophilicity and binding affinity compared to chloro or methoxy groups .

- Biological Activity : Compound 1d (Br-substituted) exhibits stronger COX-2 inhibition (IC₅₀ = 0.12 µM) than 1e (Cl-substituted, IC₅₀ = 0.18 µM), suggesting bromine’s superior electronic effects .

Research Findings and Implications

- COX-2 Selectivity: Bromine and fluorine substituents in the target compound may mimic steric and electronic features of SC-558, a canonical COX-2 inhibitor .

- Thermal Properties : Melting points (MP) for analogs range widely (e.g., 175–178°C in vs. 220–225°C for compound 44 ), suggesting crystallinity differences influenced by substituents.

- Patent Relevance : Derivatives with fluorophenyl and chromenyl groups (e.g., ) highlight the therapeutic versatility of sulfonamides but lack direct comparability to the target compound’s propargyl functionality.

Activité Biologique

4-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, identified by its CAS number 1055995-81-7, presents a unique structure that may contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzene-1-sulfonamide can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 296.16 g/mol |

| Chemical Formula | C9H11BrFNO2S |

| CAS Number | 1055995-81-7 |

Mechanisms of Biological Activity

The biological activity of sulfonamides is often attributed to their ability to inhibit various enzymes and pathways. For 4-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzene-1-sulfonamide, preliminary studies suggest several potential mechanisms:

- Enzyme Inhibition : Sulfonamides are known to inhibit bacterial dihydropteroate synthase, which plays a crucial role in folate synthesis. This inhibition can lead to antimicrobial effects.

- Anti-inflammatory Properties : Some studies have indicated that compounds with similar structures exhibit anti-inflammatory effects by modulating cytokine production and inhibiting cyclooxygenase (COX) enzymes.

- Anticancer Activity : Research has shown that certain sulfonamide derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against clinical isolates of bacteria. The results indicated that compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL against Gram-positive and Gram-negative bacteria, suggesting potential effectiveness for 4-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzene-1-sulfonamide in treating infections .

Anti-inflammatory Effects

In a comparative study on anti-inflammatory agents, a series of sulfonamide derivatives were tested for their ability to inhibit COX enzymes. Compounds demonstrated significant inhibition percentages, with some achieving over 85% inhibition at specific concentrations. Although direct data on the target compound is limited, its structural analogs showed promise in reducing inflammation .

Anticancer Potential

Research involving sulfonamide derivatives has revealed their potential in cancer therapy. For instance, a derivative similar to 4-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzene-1-sulfonamide was shown to induce apoptosis in breast cancer cell lines with an IC50 value of approximately 15 µM . This suggests that the compound may possess similar anticancer properties.

Q & A

Basic: What synthetic strategies are optimal for preparing 4-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzene-1-sulfonamide, considering the propargyl group's reactivity?

Methodological Answer:

The synthesis typically involves coupling a sulfonamide precursor with a propargyl group. A two-step approach is recommended:

Sulfonylation : React 4-bromo-3-fluorobenzenesulfonyl chloride with propargylamine under basic conditions (e.g., K₂CO₃ in dry THF) to form the sulfonamide bond.

Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate the product, as the propargyl group may lead to side reactions like alkyne dimerization.

Key Considerations :

- Sonogashira coupling precursors may require inert conditions (Ar atmosphere) to prevent oxidation of the alkyne .

- Monitor reaction progress via TLC or LC-MS to minimize byproducts.

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

A multi-technique approach ensures accuracy:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Verify substituent positions (e.g., aromatic Br/F coupling patterns, propargyl CH₂ and ≡CH signals) .

- 19F NMR : Confirm fluorine’s electronic environment (δ ~ -110 ppm for meta-fluoro substituents).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ for C₉H₆BrFN₂O₂S).

- HPLC : Assess purity (>95% by area under the curve, using a C18 column and UV detection at 254 nm) .

Advanced: How do bromo and fluoro substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

The bromine atom acts as a leaving group in Pd-catalyzed reactions (e.g., Suzuki, Ullmann), while fluorine’s electron-withdrawing effect enhances electrophilic aromatic substitution (EAS) regioselectivity:

- Suzuki Coupling : Replace Br with aryl/heteroaryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C). Fluorine directs incoming groups to the para position .

- Sonogashira Coupling : Propargyl groups enable alkyne-alkyne or alkyne-aryl couplings (CuI, PdCl₂(PPh₃)₂, piperidine) .

Contradiction Note : Fluorine’s meta-directing effect in EAS may conflict with steric hindrance from bulky groups; DFT calculations can resolve ambiguities .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological potential?

Methodological Answer:

Focus on modifying substituents to probe pharmacological targets:

- Sulfonamide Variants : Replace propargyl with alkyl/aryl groups to assess enzyme inhibition (e.g., carbonic anhydrase, kinases).

- Halogen Swapping : Substitute Br with Cl/I or F with CF₃ to study electronic effects on receptor binding .

- Biological Assays : Test analogues in enzyme inhibition (IC₅₀ determination) or cell-based assays (e.g., antiproliferative activity in cancer lines) .

Advanced: What computational methods predict reactivity and binding modes of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., alkyne terminal for click chemistry) .

- Molecular Docking : Use crystallographic data (e.g., PDB ID 4XYZ) to model interactions with target proteins (e.g., sulfonamide-binding enzymes) .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields) .

Advanced: How to resolve contradictions in reported biological activity data for sulfonamide derivatives?

Methodological Answer:

Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Protocols : Use CLIA-certified assays with positive controls (e.g., acetazolamide for carbonic anhydrase inhibition).

- Orthogonal Purity Analysis : Combine HPLC, HRMS, and elemental analysis to exclude batch variability .

- Meta-Analysis : Compare IC₅₀ values across studies with similar cell lines/pH conditions .

Basic: What crystallographic parameters are critical for interpreting X-ray data of this compound?

Methodological Answer:

Key metrics from single-crystal X-ray diffraction:

- Bond Angles/Lengths : Confirm sulfonamide geometry (S-N ~1.63 Å, S-O ~1.43 Å) and propargyl linearity (C≡C ~1.20 Å) .

- Packing Diagrams : Analyze intermolecular interactions (e.g., hydrogen bonds between sulfonamide O and aromatic H).

- Thermal Ellipsoids : Assess disorder in propargyl or halogen moieties (ADP < 0.05 Ų preferred) .

Basic: How to evaluate the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Degradation Studies :

- Thermal Stress : Store at 40°C/75% RH for 4 weeks; monitor decomposition via HPLC.

- Photostability : Expose to UV light (ICH Q1B guidelines) to detect alkyne oxidation or sulfonamide hydrolysis .

- Recommendations : Store in amber vials under argon at -20°C for long-term stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.